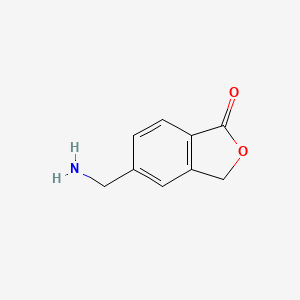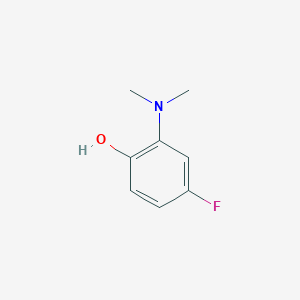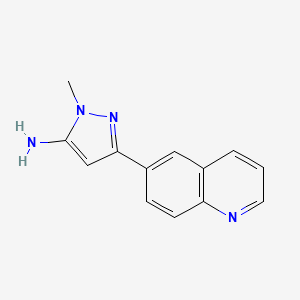
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both quinoline and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine typically involves the following steps:
Methylation: The quinoline precursor is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylquinoline-2-one: Shares the quinoline moiety but lacks the pyrazole ring.
4-Hydroxy-2-quinolones: Contains a quinoline ring with different functional groups.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: Structurally similar but with different biological activities.
Uniqueness
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is unique due to its combined quinoline and pyrazole structure, which allows for diverse chemical reactivity and potential biological activities that are not observed in its similar compounds .
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-methyl-5-quinolin-6-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3 |
InChI-Schlüssel |
SDLJIIIGHMDFJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
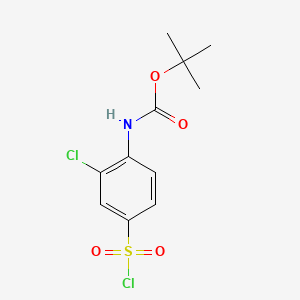

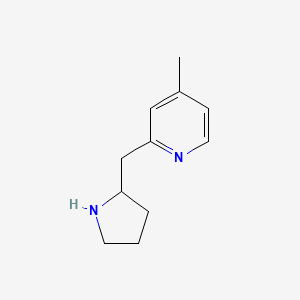
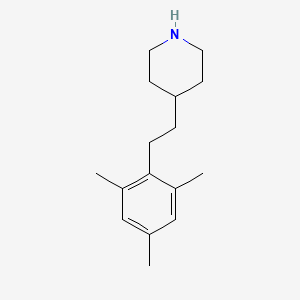
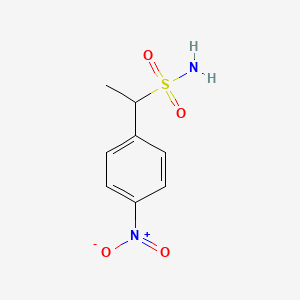
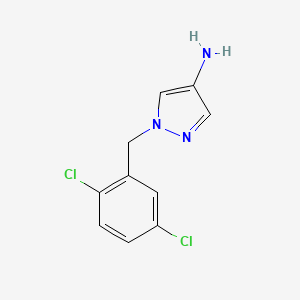

![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)

